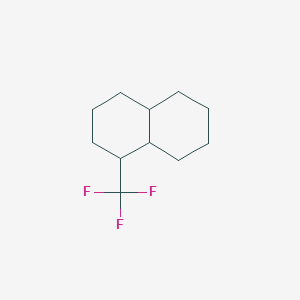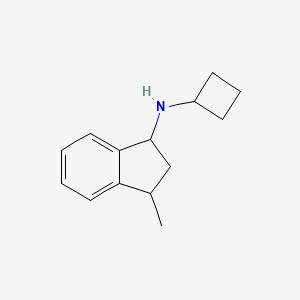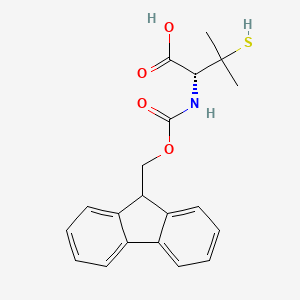![molecular formula C13H4F5N B15200464 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the biphenyl structure and a nitrile group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor, such as a halogenated biphenyl, is reacted with a fluorinating agent under controlled conditions . The nitrile group can be introduced through a subsequent reaction with a cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce quinones.
科学的研究の応用
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential as a building block in drug design and synthesis.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in catalytic reactions to enhance selectivity and efficiency.
作用機序
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile involves its interaction with molecular targets through various pathways:
Electrophilic and Nucleophilic Interactions: The fluorine atoms and nitrile group can participate in electrophilic and nucleophilic interactions, influencing the reactivity and stability of the compound.
Hydrogen Bonding: The nitrile group can form hydrogen bonds with other molecules, affecting its binding affinity and specificity.
π-π Interactions: The aromatic structure allows for π-π stacking interactions, which can play a role in its function in materials and biological systems.
類似化合物との比較
Similar Compounds
2,3,4,5,6-Pentafluorobenzonitrile: Similar structure but lacks the biphenyl moiety.
2,3,4,5,6-Pentafluorophenylamine: Contains an amine group instead of a nitrile group.
2,3,4,5,6-Pentafluorothiophenol: Contains a thiol group instead of a nitrile group.
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of the biphenyl structure with multiple fluorine atoms and a nitrile group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and pharmaceuticals.
特性
分子式 |
C13H4F5N |
|---|---|
分子量 |
269.17 g/mol |
IUPAC名 |
3-(2,3,4,5,6-pentafluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H4F5N/c14-9-8(7-3-1-2-6(4-7)5-19)10(15)12(17)13(18)11(9)16/h1-4H |
InChIキー |
LNRRVSLKXQGFSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


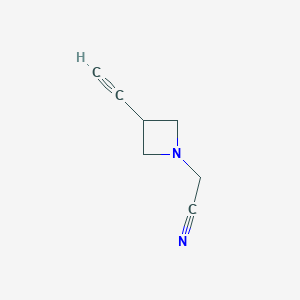

![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
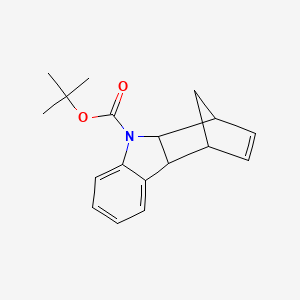
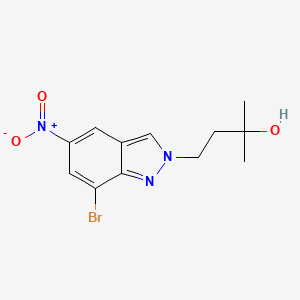
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
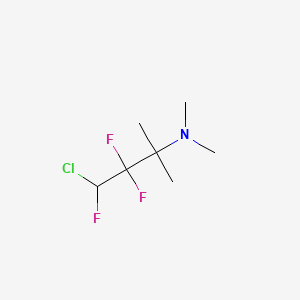

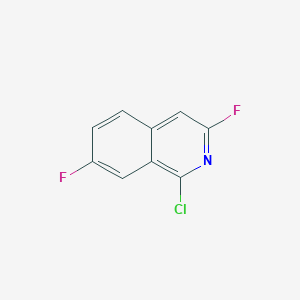
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)
